molecular formula C17H14ClNO3S B2807233 2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide CAS No. 2320855-23-8

2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide

Cat. No.: B2807233
CAS No.: 2320855-23-8
M. Wt: 347.81
InChI Key: BXBTTWMLMCZDGO-UHFFFAOYSA-N
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Description

2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a hydroxyethyl group, and a thiophen-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a benzamide derivative is reacted with a thiophen-furan compound under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted benzamides.

Scientific Research Applications

2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-hydroxy-2-(5-thiophen-2-yl)ethyl]benzamide
  • 2-Chloro-N-[2-hydroxy-2-(furan-2-yl)ethyl]benzamide
  • 2-Chloro-N-[2-hydroxy-2-(5-thiophen-2-yl)ethyl]benzamide

Uniqueness

2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide is unique due to the presence of both thiophen and furan rings, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-12-5-2-1-4-11(12)17(21)19-10-13(20)14-7-8-15(22-14)16-6-3-9-23-16/h1-9,13,20H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBTTWMLMCZDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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